Dual RXRα/RARα Binding Affinity vs. Standard Agonists (ATRA and 9-cis RA)
The active metabolite (the free carboxylic acid) of Methyl 4-(5-chloro-2-phenylthiazol-4-yl)benzoate demonstrates a unique dual binding profile for RARα and RXRα, a feature absent in the clinical standard all-trans retinoic acid (ATRA), which predominantly binds RARα. In a TR-FRET nuclear receptor binding assay, the compound (PTB) bound to RARα with an EC50 of 21 nM and to RXRα with an EC50 of 454 nM [1]. In direct comparison, ATRA showed an EC50 of 0.36 nM for RARα and 175 nM for RXRα, while 9-cis RA had values of 0.73 nM and 35 nM, respectively [1]. Crucially, the compound showed no binding to PPARα, PPARδ(β), or PPARγ, a selectivity profile not shared by 9-cis RA [1].
| Evidence Dimension | Nuclear receptor binding affinity (EC50, nM) |
|---|---|
| Target Compound Data | RARα: 21 nM; RXRα: 454 nM; PPARs: No binding |
| Comparator Or Baseline | ATRA: RARα 0.36 nM, RXRα 175 nM; 9-cis RA: RARα 0.73 nM, RXRα 35 nM |
| Quantified Difference | PTB has a 17-fold higher EC50 for RARα vs. ATRA, but a 2.6-fold lower EC50 for RXRα vs. ATRA. It uniquely has zero PPAR binding. |
| Conditions | TR-FRET nuclear receptor binding assay using recombinant RXRα, RARα, PPARα, PPARδ(β), and PPARγ proteins. |
Why This Matters
This selectivity profile matters for scientific selection because it offers a way to decouple RAR/RXR-mediated differentiation from PPAR-mediated lipid metabolism side effects, a known liability of 9-cis RA, making it a cleaner tool compound for probing RAR/RXR biology.
- [1] Koshiishi C, et al. Heliyon. 2019;5(11):e02849. Table 1. View Source
